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Introduction
The internalin (Inl) family of proteins are surface-expressed molecules crucial to the

pathogenesis of Listeria monocytogenes, a foodborne pathogen responsible for the severe

invasive infection listeriosis. These proteins mediate the bacterium's attachment to and

invasion of host cells, facilitating the crossing of critical barriers such as the intestinal, blood-

brain, and feto-placental barriers[1][2]. While the roles of the archetypal internalins, InlA and

InlB, are well-documented, a growing number of novel internalin and internalin-like proteins

are being identified, many with yet-to-be-fully-elucidated functions. This technical guide

provides an in-depth overview of the discovery and characterization of these novel internalin
proteins, with a focus on quantitative data, detailed experimental protocols, and the

visualization of associated signaling pathways and workflows.

Structural Hallmarks of Internalin Proteins
Novel internalins largely share the characteristic structural domains of their well-studied

counterparts. These include an N-terminal signal sequence, a leucine-rich repeat (LRR)

domain responsible for protein-protein interactions, and a C-terminal cell wall anchor motif,

typically of the LPXTG type, which covalently attaches the protein to the bacterial

peptidoglycan[3]. Some internalin-like proteins may lack the canonical N-terminal internalin
signal sequence but still possess the LRR domains[3].
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Quantitative Data on Novel Internalin Function
The characterization of novel internalins often involves quantifying their contribution to

bacterial adhesion, invasion, and virulence. Below are tables summarizing key quantitative

findings from studies on recently discovered internalins.
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Internalin Cell Line Assay Type
Quantitative
Finding

Reference

InlP1 Caco-2 Invasion Assay

Deletion of inlP1

leads to a trend

of decreased

invasion, though

not always

statistically

significant in all

studies.

[4]

InlP3 Caco-2 Invasion Assay

Deletion of inlP3

shows a trend

towards reduced

invasion

efficiency.

[4]

InlP4 Caco-2 Invasion Assay

Deletion of inlP4

results in a trend

of decreased

invasion.

[4]

InlG Caco-2
Adhesion &

Invasion

Deletion of inlG

leads to

enhanced

adhesion and

invasion of Caco-

2 cells.

[5]
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InlJ JEG-3, HT29 Adhesion Assay

Expression of

inlJ in non-

invasive L.

innocua

stimulates a 16-

fold increase in

adherence to

JEG-3 cells and

a 3-fold increase

to HT29 cells.
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Internalin Animal Model
Outcome
Measured

Quantitative
Finding

Reference

InlP1 Mouse
Bacterial Load

(Liver & Spleen)

Deletion of inlP1

results in a slight

but significant

reduction in

bacterial burden

in the liver and

spleen 72 hours

post-infection.

[3]

InlP4 Mouse
Bacterial Load

(Liver & Spleen)

Deletion of inlP4

leads to a slight

but significant

reduction in

bacterial

colonization of

the liver and

spleen 72 hours

post-infection.

[3]

InlG Mouse Virulence (LD50)

Deletion of inlG

decreases the

virulence of L.

monocytogenes.

[5]

InlJ Mouse
Bacterial Load

(Liver & Spleen)

Deletion of inlJ

results in a 1-

log10 decrease

in bacterial

counts in the

liver and spleen

at 72 hours post-

infection.

[6]

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the characterization

of novel internalin proteins.

Recombinant Internalin Expression and Purification
This protocol is essential for obtaining pure internalin proteins for in vitro binding assays and

structural studies.

a. Cloning and Expression:

Amplify the coding sequence of the novel internalin gene from L. monocytogenes genomic

DNA, excluding the signal peptide sequence.

Clone the amplified fragment into an expression vector (e.g., pET series) containing a

purification tag (e.g., 6x-His tag, GST tag).

Transform the expression construct into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of

0.6-0.8.

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation

at a lower temperature (e.g., 16-25°C) for several hours or overnight.

b. Purification:

Harvest the bacterial cells by centrifugation.

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation to remove cell debris.

Apply the clarified lysate to an affinity chromatography column specific for the purification tag

(e.g., Ni-NTA agarose for His-tagged proteins).
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Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

Elute the recombinant internalin protein using an elution buffer containing a competing

agent (e.g., imidazole for His-tagged proteins).

Assess the purity of the eluted protein by SDS-PAGE.

If necessary, perform further purification steps such as size-exclusion chromatography to

obtain a highly pure protein preparation.

Cell Adhesion and Invasion Assays
These assays are fundamental for determining the role of a novel internalin in mediating

bacterial attachment to and entry into host cells. The Caco-2 human intestinal epithelial cell line

is a commonly used model[7].

a. Cell Culture:

Culture Caco-2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at

37°C in a 5% CO2 atmosphere.

Seed the cells into 24-well tissue culture plates and grow until they form a confluent

monolayer.

b. Adhesion Assay:

Grow L. monocytogenes strains (wild-type and internalin deletion mutant) to the mid-

logarithmic phase.

Wash the bacterial cells and resuspend them in the cell culture medium.

Infect the confluent Caco-2 cell monolayers with the bacterial suspension at a specific

multiplicity of infection (MOI).

Incubate for a short period (e.g., 30 minutes) to allow for bacterial adhesion.

Wash the monolayers extensively with PBS to remove non-adherent bacteria.
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Lyse the host cells with a detergent-based lysis buffer (e.g., Triton X-100).

Plate serial dilutions of the cell lysate on a suitable agar medium (e.g., BHI agar) to

enumerate the number of adherent bacteria (CFU).

c. Invasion Assay (Gentamicin Protection Assay):

Follow steps 1-3 of the adhesion assay.

Incubate for a longer period (e.g., 1-2 hours) to allow for bacterial invasion.

Wash the monolayers with PBS.

Add fresh cell culture medium containing a high concentration of an antibiotic that does not

penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

Incubate for an additional period (e.g., 1 hour).

Wash the monolayers again with PBS.

Lyse the host cells and enumerate the intracellular bacteria as described in the adhesion

assay.

Protein-Protein Interaction Assays
Identifying the host cell receptor for a novel internalin is a critical step in its characterization.

a. Co-Immunoprecipitation (Co-IP):

Lyse host cells expressing the putative receptor in a mild lysis buffer to preserve protein-

protein interactions.

Incubate the cell lysate with an antibody specific for the receptor, which has been pre-

coupled to protein A/G beads.

Add the purified recombinant novel internalin to the lysate and incubate to allow for binding

to the receptor.

Wash the beads several times to remove non-specifically bound proteins.
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Elute the protein complexes from the beads.

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the

internalin protein to confirm the interaction.

b. Surface Plasmon Resonance (SPR):

Immobilize the purified recombinant novel internalin onto a sensor chip.

Flow a solution containing the purified putative receptor protein over the sensor chip surface.

Monitor the binding and dissociation events in real-time by detecting changes in the

refractive index at the sensor surface.

Analyze the resulting sensorgrams to determine the association rate constant (ka),

dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which

provides a quantitative measure of the binding affinity.

Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows relevant to the study of internalin proteins.
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Caption: InlA-mediated signaling pathway for Listeria invasion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/product/b1178846?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


InlB

c-Met Receptor

Binding

PI3-Kinase

Activation

Akt Rac1

WAVE Complex

Arp2/3 Complex

Actin Polymerization

Bacterial Internalization

Click to download full resolution via product page

Caption: InlB-mediated signaling pathway for Listeria invasion.
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Caption: Experimental workflow for novel internalin characterization.
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Signaling Pathways of Novel Internalins
While the signaling cascades initiated by InlA binding to E-cadherin and InlB binding to the c-

Met receptor are well-characterized, the pathways for most novel internalins are still under

active investigation.

InlP: This internalin has been shown to interact with the host cell scaffolding protein afadin,

which is involved in cell-cell junctions[8][9]. The precise downstream signaling events

following this interaction are an area of ongoing research.

InlJ: InlJ has been demonstrated to act as an adhesin, and it contains mucin-binding protein

(MucBP) domains, suggesting a potential interaction with mucins in the gastrointestinal

tract[6]. The specific receptor and subsequent signaling cascade remain to be fully

elucidated.

Other Novel Internalins (InlC2, InlD, InlE, InlF, InlG, InlH, InlK, InlPq): The host cell receptors

and downstream signaling pathways for these internalins are largely unknown and

represent a significant area for future research in the field of Listeria pathogenesis.

Conclusion and Future Directions
The discovery of novel internalin proteins continues to expand our understanding of the

intricate mechanisms employed by Listeria monocytogenes to infect its host. The

characterization of these virulence factors, through a combination of genetic, biochemical, and

cell-based assays, is crucial for a comprehensive picture of listerial pathogenesis. While

significant progress has been made in identifying new members of the internalin family and

their general roles in virulence, a major challenge for the future lies in the detailed elucidation

of their specific host cell receptors and the downstream signaling pathways they manipulate.

This knowledge will be invaluable for the development of novel therapeutic strategies to

combat listeriosis, potentially by targeting these key protein-protein interactions at the host-

pathogen interface. The methodologies and data presented in this guide provide a framework

for researchers to contribute to this exciting and important area of study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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